Prinomide tromethamine
Overview
Description
Prinomide tromethamine is a nonsteroidal anti-inflammatory drug that has shown disease-modifying activity in rheumatoid arthritis. It is a carbamoylpyrrolepropionitrile derivative and has been studied for its pharmacokinetic behavior, which displays nonlinear characteristics due to competitive protein binding between prinomide and its primary plasma metabolite .
Chemical Reactions Analysis
Prinomide tromethamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form its p-hydroxy metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur, particularly involving the amine group in tromethamine.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include the p-hydroxy metabolite and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
Prinomide tromethamine has several scientific research applications:
Chemistry: It is used as a model compound to study competitive protein binding and nonlinear pharmacokinetics.
Biology: It is studied for its effects on inflammatory pathways and its interactions with various biological targets.
Medicine: It is primarily used in the treatment of rheumatoid arthritis and other inflammatory conditions.
Mechanism of Action
Prinomide tromethamine acts as a nonsteroidal anti-inflammatory drug by inhibiting the cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. This inhibition reduces inflammation and pain. The molecular targets include cyclooxygenase-1 and cyclooxygenase-2 enzymes. The pathways involved include the arachidonic acid pathway, where the inhibition of cyclooxygenase enzymes leads to decreased production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Prinomide tromethamine can be compared with other nonsteroidal anti-inflammatory drugs such as:
Ibuprofen: Similar in its anti-inflammatory effects but differs in its pharmacokinetic profile and protein binding characteristics.
Naproxen: Also an anti-inflammatory drug with a different metabolic pathway and longer half-life.
Diclofenac: Another nonsteroidal anti-inflammatory drug with a distinct mechanism of action and different side effect profile.
This compound is unique due to its competitive protein binding with its own metabolite, which is not commonly observed with other nonsteroidal anti-inflammatory drugs .
Properties
CAS No. |
109636-76-2 |
---|---|
Molecular Formula |
C19H24N4O5 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-cyano-3-(1-methylpyrrol-2-yl)-3-oxo-N-phenylpropanamide |
InChI |
InChI=1S/C15H13N3O2.C4H11NO3/c1-18-9-5-8-13(18)14(19)12(10-16)15(20)17-11-6-3-2-4-7-11;5-4(1-6,2-7)3-8/h2-9,12H,1H3,(H,17,20);6-8H,1-3,5H2 |
InChI Key |
CPUJDORGQAJDCT-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C1C(=O)C(C#N)C(=O)NC2=CC=CC=C2.C(C(CO)(CO)N)O |
Canonical SMILES |
CN1C=CC=C1C(=O)C(C#N)C(=O)NC2=CC=CC=C2.C(C(CO)(CO)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Prinomide tromethamine |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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